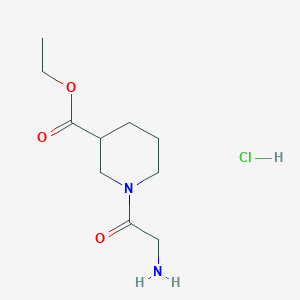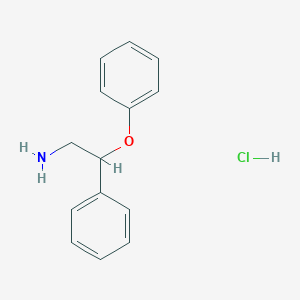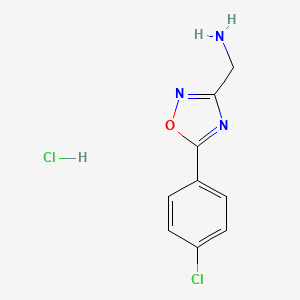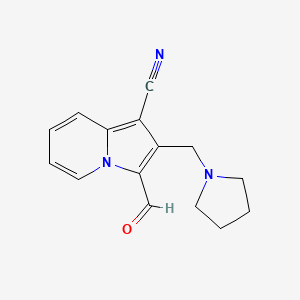
3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile
Overview
Description
“3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile” is a chemical compound with the molecular formula C15H15N3O and a molecular weight of 253.30 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile” is based on its molecular formula C15H15N3O . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications
Anticancer Activity Against Liver Cancer Cells
The compound has shown potent anticancer activity, particularly against liver cancer cells. A study demonstrated that a fused structure of indolizine and pyrrolo [1,2-c]pyrimidine, which can be synthesized from 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile, exhibited significant inhibition of cell viability in HepG2 and Huh7 liver cancer cell lines . The compound induced apoptosis through the activation of caspase-3 and cleavage of PARP in a dose-dependent manner .
Synthesis of Polyheterocycles
Polyheterocycles have a wide range of biological and optophysical properties. The compound can be used to expand the polyheterocyclic chemical space through design and synthesis. It serves as a precursor for the creation of various tetracyclic compounds, which are valuable in different fields .
Development of New Chemotype Anticancer Agents
Due to its selective toxicity towards certain cancer cell lines, this compound could be used to develop new chemotype anticancer agents. Its ability to co-treat with other drugs like gemcitabine and result in additional inhibition of cell viability makes it a promising candidate for combination therapies .
Domino Reactions in Organic Synthesis
The compound’s structure allows for its use in domino reactions, which are a series of transformations occurring under the same reaction conditions. This is particularly useful in the synthesis of complex molecules from simple starting materials, enhancing efficiency in organic synthesis .
Diversity-Oriented Synthesis
The compound can be utilized in diversity-oriented synthesis strategies to create a vast array of structurally diverse molecules from common building blocks. This approach is beneficial for discovering new drugs and materials with unique properties .
Fluorescence Imaging and Photosynthesis Research
Indolizine derivatives, including the compound , have potential applications in fluorescence imaging and artificial photosynthesis. Their optophysical properties make them suitable for studying and harnessing light-induced processes .
properties
IUPAC Name |
3-formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-12-13(10-17-6-3-4-7-17)15(11-19)18-8-2-1-5-14(12)18/h1-2,5,8,11H,3-4,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCDOFFKWXWABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N3C=CC=CC3=C2C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



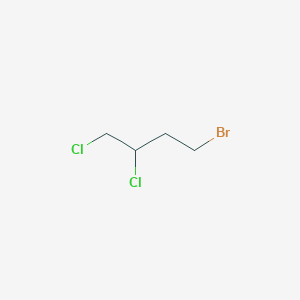


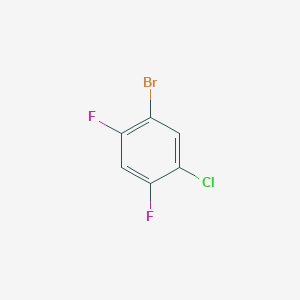

![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine](/img/structure/B1522081.png)
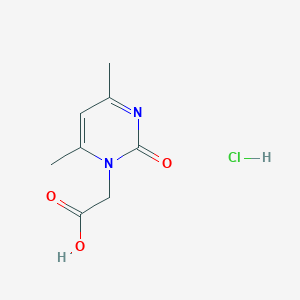

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)

![[2,3'-Bipyridine]-5-carboxylic acid](/img/structure/B1522089.png)
